molecular formula C21H25ClN2 B2982244 (E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride CAS No. 1217256-17-1

(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2982244
CAS No.: 1217256-17-1
M. Wt: 340.9
InChI Key: BGVFMZNPYKUFNQ-GEEYTBSJSA-N
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Description

(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a substituted aniline to form a Schiff base, followed by cyclization with a suitable reagent to form the imidazole ring. The final step involves the introduction of the hexyl and styryl groups through alkylation and styrylation reactions, respectively. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the imidazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-hexyl-2-methyl-1H-benzo[d]imidazole hydrochloride
  • 1-hexyl-2-phenyl-1H-benzo[d]imidazole hydrochloride
  • 1-hexyl-2-vinyl-1H-benzo[d]imidazole hydrochloride

Uniqueness

(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the styryl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-hexyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2.ClH/c1-2-3-4-10-17-23-20-14-9-8-13-19(20)22-21(23)16-15-18-11-6-5-7-12-18;/h5-9,11-16H,2-4,10,17H2,1H3;1H/b16-15+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVFMZNPYKUFNQ-GEEYTBSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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